molecular formula C23H30N2O B12804180 trans-3-Methylfentanyl CAS No. 65814-07-5

trans-3-Methylfentanyl

Cat. No.: B12804180
CAS No.: 65814-07-5
M. Wt: 350.5 g/mol
InChI Key: MLQRZXNZHAOCHQ-UGKGYDQZSA-N
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Description

trans-3-Methylfentanyl: is a potent synthetic opioid analgesic, structurally related to fentanyl. It is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function. The compound is known for its high analgesic potency, which is slightly more active than fentanyl .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methylfentanyl involves several steps. One method starts with 3-methyl-4-oxopiperidinecarboxylate, which is condensed with aniline to form an imine. This imine is then reduced to an amine, which is propionylated to afford a mixture of cis-(±) and trans-(±) methyl 3-methyl-4-[N-(1-propionoxy)-N-phenylamino]-l-piperidinecarboxylates. These isomers are separated by fractional crystallization. The N-carbalkoxy groups are removed by refluxing in hydrobromic acid, yielding the corresponding cis-(±) and trans-(±) diastereoisomers .

Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its high potency and potential for misuse. the general approach involves large-scale synthesis using similar steps as described above, with careful control of reaction conditions to ensure the desired isomer is produced.

Chemical Reactions Analysis

Reductive Amination

  • Starting from 3-methyl-4-piperidone, condensation with aniline forms a Schiff base intermediate. Reduction with sodium borohydride (NaBH₄) yields a mixture of cis- and trans-3-methylfentanyl in a ~1:2 ratio .

  • Alternative reducing agents (e.g., tri-tert-butoxyaluminum hydride) improve stereoselectivity for the trans isomer by stabilizing axial vs. equatorial conformations during reduction .

Decyanation Reaction

  • Strecker synthesis of α-aminonitrile intermediates followed by reductive decyanation produces this compound.

  • Mechanistic studies suggest an SN2 pathway for decyanation, favoring trans configuration due to steric hindrance at the piperidine ring .

Key Data

Reaction StepReagents/ConditionsIsomer Ratio (trans:cis)Source
Reductive aminationNaBH₄ in THF1:2
Decyanation of α-aminonitrileLiAlH( t-BuO)₃ in toluene3:1

Metabolic Pathways

This compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.

Phase I Reactions

  • N-Dealkylation :

    • Cleavage of the phenethyl group yields nor-3-methylfentanyl, a common metabolite shared with cis-3-methylfentanyl .

    • Catalyzed by CYP3A4 and CYP2D6 .

  • Hydroxylation :

    • Occurs at the propionamide side chain (ω-1 position), phenethyl moiety, and piperidine ring.

    • Hydroxylated metabolites are further oxidized to carboxylic acids or ketones .

  • N-Oxidation :

    • Oxidation of the piperidine nitrogen forms this compound N-oxide, a minor metabolite .

Phase II Reactions

  • Glucuronidation of hydroxylated metabolites (e.g., ω-hydroxy-trans-3-methylfentanyl) via UGT enzymes .

Metabolite Profile

MetaboliteEnzyme InvolvementDetection MatrixSource
Nor-3-methylfentanylCYP3A4, CYP2D6Urine, blood
ω-Hydroxy-trans-3-methylfentanylCYP2C19, CYP3A5Urine (glucuronidated)
Carboxy-trans-3-methylfentanylCYP3A4 (oxidation)Blood, urine

Analytical Characterization

Differentiation of this compound from its cis isomer requires high-resolution mass spectrometry (HRMS) or gas chromatography-mass spectrometry (GC-MS):

GC-MS Fragmentation

  • Base peak: m/z 259 (cleavage of the piperidine ring and propionamide group).

  • Key ions:

    • m/z 160 (phenethyl fragment)

    • m/z 203 (N-phenylpropanamide fragment) .

  • Trans isomer shows a lower m/z 160:203 ratio compared to the cis isomer .

LC-HRMS Detection

  • Accurate mass: m/z 377.2332 ([M+H]⁺, C₂₃H₃₁N₂O⁺).

  • Collision-induced dissociation (CID) yields fragments at m/z 259, 160, and 105 .

Case Study Findings

Forensic analyses of this compound in postmortem and DUI cases reveal:

  • Blood Concentrations :

    • Trans isomer: 0.11–1.90 ng/mL (mean: 0.46 ng/mL) .

    • Cis isomer: 0.14–3.43 ng/mL (mean: 0.84 ng/mL) .

  • Stability : The trans isomer is less prone to enzymatic degradation than the cis form, contributing to its longer detection window .

Comparative Reactivity

ParameterThis compoundcis-3-Methylfentanyl
Metabolic Rate (t₁/₂)Slower (CYP3A4-mediated)Faster
Glucuronidation EfficiencyModerate (~40% of metabolites)High (~60%)
Plasma Protein Binding85–90%80–85%

Mechanism of Action

trans-3-Methylfentanyl exerts its effects by binding to opioid receptors, primarily the μ-opioid receptor. This binding inhibits adenylate cyclase activity, reducing intracellular cyclic AMP levels. This leads to the inhibition of nociceptive neurotransmitter release, such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. The compound also inhibits the release of vasopressin, somatostatin, insulin, and glucagon .

Comparison with Similar Compounds

  • Fentanyl
  • α-Methylfentanyl
  • cis-3-Methylfentanyl
  • Sufentanil
  • Alfentanil
  • Remifentanil

Uniqueness: trans-3-Methylfentanyl is unique due to its high potency and specific binding affinity to opioid receptors. Compared to fentanyl, it is slightly more active, and its cis isomer is even more potent . This makes it a valuable compound for research but also poses significant risks for misuse and overdose.

Biological Activity

trans-3-Methylfentanyl (3-MF) is a potent synthetic opioid that has garnered attention due to its significant biological activity and associated risks, particularly in the context of illicit drug use. This article explores its pharmacological properties, metabolic pathways, and toxicological implications based on diverse research findings.

This compound is an analog of fentanyl and belongs to the class of 4-anilidopiperidine compounds. Its chemical structure is characterized by a methyl group at the 3-position of the phenethyl moiety, which enhances its potency. The compound acts primarily as a μ-opioid receptor agonist, with binding affinity estimated to be 400-6000 times greater than morphine . The mechanism involves the activation of G-protein coupled receptors, leading to inhibition of adenylate cyclase and modulation of neurotransmitter release .

Biological Activity and Potency

Research indicates that trans-3-MF exhibits high selectivity for μ-opioid receptors while showing lower affinities for δ- and κ-opioid receptors. A comparative analysis reveals that its potency varies significantly between its cis and trans isomers. The following table summarizes the potency and selectivity profiles:

Compoundμ-Receptor Affinity (Ki)δ-Receptor Affinity (Ki)κ-Receptor Affinity (Ki)
This compound3.45×109M3.45\times 10^{-9}M Low Almost inactive
Fentanyl9.45×109M9.45\times 10^{-9}M Higher than 3-MF Low
Morphine1.94×107M1.94\times 10^{-7}M Moderate Low

Metabolism and Toxicology

The metabolism of trans-3-MF primarily occurs in the liver, involving pathways such as N-dealkylation and hydroxylation, with CYP3A4 being a key enzyme in its biotransformation . The metabolites may retain some opioid activity; however, most are considered inactive.

A study analyzing postmortem blood samples revealed that the mean concentration of trans-3-MF was approximately 0.46 ng/mL , with significant variability among cases, highlighting the challenges in detecting this compound in forensic toxicology . The concentrations found in fatal overdose cases are notably low compared to other opioids, necessitating sensitive analytical methods for accurate quantification.

Case Studies

Several case studies illustrate the clinical implications of trans-3-MF exposure:

  • Estonian Epidemic : An epidemic involving trans-3-MF resulted in numerous fatalities, with average concentrations around 1.9 ng/mL , significantly lower than those observed for fentanyl-related deaths in North America .
  • Forensic Analysis : In a study involving 125 deaths linked to fentanyl analogs, trans-3-MF was identified in several cases, emphasizing its role in contemporary opioid crises and the need for enhanced detection methods in toxicological assessments .

Q & A

Q. Basic: What validated analytical methods are recommended for confirming the structural identity of trans-3-Methylfentanyl in synthetic preparations?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use a 400 MHz NMR spectrometer with methanol-d4 as the solvent. Prepare samples at ~8 mg/mL, incorporating TMS (tetramethylsilane) for chemical shift calibration and dimethyl fumarate as an internal standard. Analyze proton environments to distinguish the trans-configuration of the 3-methyl group (e.g., splitting patterns in the piperidine ring protons) .
  • Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS): Optimize chromatographic separation using a C18 column (e.g., 2.6 µm, 100 Å) with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor for m/z 334.2278 [M+H]⁺ (calculated for C₂₃H₃₀N₂O). Compare retention times and fragmentation patterns with reference standards .

Q. Advanced: How can researchers resolve analytical challenges in distinguishing this compound from its cis isomer in complex biological matrices?

Answer:

  • Chiral Chromatography: Employ a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to exploit differences in stereoisomer interactions. Adjust mobile phase pH to 6.0–7.0 to minimize peak tailing .
  • Ion Mobility Spectrometry (IMS): Couple IMS with LC-HRMS to separate isomers based on differences in collisional cross-sectional areas. Validate using synthetic cis/trans reference materials and spiked plasma samples .
  • Case Study: Fogarty et al. (2018) achieved baseline separation of cis/trans isomers in postmortem blood using a 30-minute gradient elution, resolving co-eluting interferents like norfentanyl metabolites .

Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and NIOSH-approved N95 respirators. Avoid skin contact due to µg-level toxicity .
  • Decontamination: For spills, wash surfaces with 10% sodium hydroxide solution followed by ethanol. Contaminated clothing must be removed immediately and laundered separately .
  • Emergency Response: In case of inhalation, relocate the individual to fresh air and administer naloxone (0.4–2 mg intramuscular) as a preliminary antidote .

Q. Advanced: What pharmacokinetic models are suitable for predicting this compound’s tissue distribution and elimination in vivo?

Answer:

  • Compartmental Modeling: Apply a three-compartment model (central, peripheral, deep tissue) with first-order elimination. Parameterize using LC-HRMS plasma concentration-time data from rodent studies.
  • Tissue:Plasma Partition Coefficients: Derive experimentally via equilibrium dialysis of liver, brain, and adipose tissue homogenates. This compound’s high lipophilicity (logP ~3.8) suggests significant adipose accumulation, requiring extended sampling intervals .
  • Validation: Cross-validate with µ-opioid receptor binding assays to correlate tissue concentrations with pharmacodynamic effects .

Q. Basic: How should researchers prepare standard solutions of this compound for quantitative analysis?

Answer:

  • Stock Solution: Accurately weigh 1.0 mg (±0.01 mg) of certified reference material (CRM) in a calibrated microbalance. Dissolve in 1 mL of acetonitrile to achieve 1 mg/mL. Store at -20°C in amber glass vials .
  • Working Standards: Dilute stock solution with 0.1 M phosphate buffer (pH 7.4) to concentrations of 0.1–100 ng/mL. Use fresh daily to avoid hydrolysis of the propionyl group .

Q. Advanced: How can conflicting data on this compound’s µ-opioid receptor binding affinity be reconciled across studies?

Answer:

  • Methodological Variability: Assess differences in radioligand displacement assays (e.g., [³H]-DAMGO vs. [³H]-naloxone). This compound’s Ki values range from 0.1–0.7 nM depending on assay conditions .
  • Statistical Meta-Analysis: Pool data from ≥5 independent studies using random-effects models. Adjust for covariates like temperature (25°C vs. 37°C) and membrane preparation purity .
  • In Silico Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses under varying protonation states of the piperidine nitrogen .

Q. Basic: What quality control measures ensure reproducibility in this compound synthesis?

Answer:

  • Purity Assessment: Use HPLC-UV (λ = 210 nm) with ≥95% purity threshold. Monitor for byproducts like desmethyl analogs .
  • Isomeric Contamination: Quantify cis-3-methylfentanyl via chiral LC-MS/MS. Accept ≤1% cis isomer per ICH Q3A guidelines .

Q. Advanced: What strategies mitigate matrix effects when quantifying this compound in human hair samples?

Answer:

  • Solid-Phase Microextraction (SPME): Use mixed-mode sorbents (e.g., C8/SCX) to reduce co-extraction of melanin and sebum .
  • Matrix-Matched Calibration: Prepare standards in drug-free hair matrix extracts. Correct for ion suppression using deuterated internal standards (e.g., this compound-d5) .

Properties

CAS No.

65814-07-5

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

N-[(3S,4S)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C23H30N2O/c1-3-23(26)25(21-12-8-5-9-13-21)22-15-17-24(18-19(22)2)16-14-20-10-6-4-7-11-20/h4-13,19,22H,3,14-18H2,1-2H3/t19-,22-/m0/s1

InChI Key

MLQRZXNZHAOCHQ-UGKGYDQZSA-N

Isomeric SMILES

CCC(=O)N([C@H]1CCN(C[C@@H]1C)CCC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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